tert-Butyl 3-((4-formylphenyl)thio)azetidine-1-carboxylate
CAS No.: 1820718-53-3
Cat. No.: VC5079517
Molecular Formula: C15H19NO3S
Molecular Weight: 293.38
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1820718-53-3 |
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Molecular Formula | C15H19NO3S |
Molecular Weight | 293.38 |
IUPAC Name | tert-butyl 3-(4-formylphenyl)sulfanylazetidine-1-carboxylate |
Standard InChI | InChI=1S/C15H19NO3S/c1-15(2,3)19-14(18)16-8-13(9-16)20-12-6-4-11(10-17)5-7-12/h4-7,10,13H,8-9H2,1-3H3 |
Standard InChI Key | NBRJJCWDLDDTPZ-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CC(C1)SC2=CC=C(C=C2)C=O |
Introduction
tert-Butyl 3-((4-formylphenyl)thio)azetidine-1-carboxylate is a synthetic organic compound characterized by its unique molecular structure, which includes a tert-butyl group, an azetidine ring, and a thioether linkage to a 4-formylphenyl group. Its molecular formula is C15H19NO3S, and it has a molecular weight of approximately 293.4 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly due to its structural features that suggest possible biological activities.
Synthesis and Reaction Mechanisms
The synthesis of tert-Butyl 3-((4-formylphenyl)thio)azetidine-1-carboxylate typically involves several steps, beginning with the preparation of the azetidine ring followed by the introduction of the tert-butyl ester and the formyl-substituted phenyl thioether groups.
Synthetic Routes:
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Preparation of Azetidine Ring: Commonly achieved through cyclization reactions involving appropriate precursors.
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Introduction of Functional Groups: The addition of the tert-butyl ester and formyl group occurs under controlled conditions to ensure high yield.
Types of Reactions:
The compound can undergo various chemical transformations:
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Oxidation: The formyl group can be oxidized to a carboxylic acid.
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Reduction: The formyl group can be reduced to an alcohol.
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Substitution: The thioether linkage can participate in nucleophilic substitution reactions.
Table 2: Common Reagents and Conditions
Reaction Type | Reagents Used | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic conditions |
Reduction | Sodium borohydride | Anhydrous conditions |
Substitution | Thiols or amines | Basic conditions |
Potential Biological Activities
Due to its structural characteristics, tert-Butyl 3-((4-formylphenyl)thio)azetidine-1-carboxylate may possess several biological activities:
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CNS Activity: Similarities with other central nervous system-active compounds suggest potential psychoactive properties.
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Antimicrobial Properties: Compounds containing thioether linkages have been noted for their potential antimicrobial effects.
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Anticancer Potential: The unique structure may allow for interactions with pathways involved in cancer cell proliferation, though specific studies are needed to confirm efficacy.
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